Quinacrine Dihydrochloride

Description

Properties

IUPAC Name |

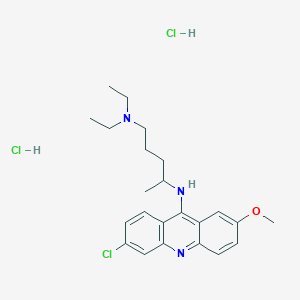

4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30ClN3O.2ClH/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKVBVICMUEIKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83-89-6 (Parent) | |

| Record name | Quinacrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6025985 | |

| Record name | 2-Methoxy-6-chloro-9-(4-diethylamino-1-methylbutylamino)acridine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Quinacrine dihydrochloride appears as bright yellowish needles or bright yellow powder. Odorless. pH of a 1% aqueous solution is about 4.5.(NTP, 1992). Used as an anti-malarial drug. Moderately toxic. | |

| Record name | QUINACRINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

10 to 50 mg/mL at 64 °F (NTP, 1992) | |

| Record name | QUINACRINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

69-05-6 | |

| Record name | QUINACRINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quinacrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-6-chloro-9-(4-diethylamino-1-methylbutylamino)acridine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mepacrine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINACRINE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81A613ZZ6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

478 to 482 °F (Decomposes) (NTP, 1992) | |

| Record name | QUINACRINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Quinacrine Dihydrochloride: A Fluorescent DNA Intercalator for Research and Drug Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinacrine dihydrochloride, a synthetic acridine derivative, has a long history as an antimalarial agent. However, its profound ability to intercalate into DNA and exhibit fluorescence upon binding has led to its repurposing as a valuable tool in cellular and molecular biology research, as well as a compound of interest in drug development, particularly in oncology. This technical guide provides a comprehensive overview of this compound's core properties as a fluorescent DNA intercalator, detailed experimental protocols for its application, and an exploration of its impact on key cellular signaling pathways.

Core Properties of this compound

Quinacrine's planar tricyclic acridine ring system allows it to insert itself between the base pairs of double-stranded DNA, a process known as intercalation. This interaction is the primary mechanism behind its utility as a DNA stain and its biological activities.

Mechanism of DNA Intercalation and Fluorescence

Quinacrine binds to DNA primarily through intercalation, with a preference for Adenine-Thymine (A-T) rich regions[1][2][3]. The fluorescence of quinacrine is significantly enhanced upon binding to DNA, a phenomenon attributed to the hydrophobic environment between the DNA base pairs which protects the excited state of the fluorophore[1]. Conversely, the fluorescence is quenched in the presence of Guanine-Cytosine (G-C) rich regions[1][2][3]. This differential fluorescence is the basis for Q-banding in chromosome analysis, where A-T rich regions fluoresce brightly.

Two primary modes of binding to DNA have been described for quinacrine:

-

Intercalation: The planar acridine ring stacks between the DNA base pairs.

-

External Electrostatic Binding: An outside binding interaction, which is more prevalent at low ionic strengths.

Quantitative Data

The following tables summarize the key quantitative properties of this compound.

Table 1: Spectral Properties

| Property | Value | Reference |

| Excitation Maximum (λex) | 436 nm | [4] |

| Emission Maximum (λem) | 525 nm | [4] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₃H₃₀ClN₃O · 2HCl | [4] |

| Molecular Weight | 472.9 g/mol | [4] |

| Solubility in Water | 50 mg/mL (with heat) | [4] |

| Solubility in DMSO | ~5 mg/mL | [5] |

| Solubility in Ethanol | ~30 mg/mL | [5] |

Experimental Protocols

This section provides detailed methodologies for the application of this compound in key laboratory techniques.

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Sterile distilled water, Phosphate-Buffered Saline (PBS), or Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

0.22 µm sterile filter (optional, for aqueous solutions)

Protocol:

-

For Aqueous Stock Solution (e.g., 10 mg/mL in water or PBS):

-

Weigh the desired amount of this compound powder.

-

Add the appropriate volume of sterile distilled water or PBS to achieve a concentration of 10 mg/mL.

-

Vortex thoroughly to dissolve. Gentle heating may be required to fully dissolve the compound[4].

-

For cell culture applications, sterilize the solution by passing it through a 0.22 µm filter.

-

Aqueous solutions are not recommended for long-term storage and should ideally be used within a day[5].

-

-

For DMSO Stock Solution (e.g., 5 mg/mL):

-

Weigh the desired amount of this compound powder.

-

Add the appropriate volume of DMSO to achieve a concentration of 5 mg/mL[5].

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C for up to one month or at -80°C for up to six months[6].

-

Fluorescence Microscopy: Staining of Cultured Cells

This protocol is for visualizing the nucleus and cytoplasm of cultured cells.

Materials:

-

Cultured cells on glass coverslips or in chamber slides

-

This compound stock solution (e.g., 1 mg/mL in water)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS) (optional)

-

Mounting medium

-

Fluorescence microscope with appropriate filters (e.g., excitation filter ~430/20 nm, emission filter ~520/20 nm)

Protocol:

-

Cell Preparation:

-

Grow cells to the desired confluency on coverslips or chamber slides.

-

Wash the cells twice with PBS.

-

-

Fixation:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (Optional):

-

If targeting intracellular structures other than the nucleus, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Quinacrine Staining:

-

Prepare a working solution of quinacrine by diluting the stock solution in PBS to a final concentration of 1-10 µg/mL.

-

Incubate the cells with the quinacrine working solution for 15-30 minutes at room temperature in the dark.

-

Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with filter sets appropriate for quinacrine's excitation and emission spectra.

-

Troubleshooting Common Issues in Quinacrine Fluorescence Microscopy:

-

Weak Signal: Increase the concentration of the quinacrine working solution or the incubation time. Ensure the microscope's lamp is properly aligned and the filter sets are correct.

-

High Background: Decrease the quinacrine concentration or the incubation time. Ensure thorough washing steps to remove excess dye.

-

Photobleaching: Minimize the exposure of the sample to the excitation light. Use an anti-fade mounting medium.

Flow Cytometry: Analysis of Apoptosis

Quinacrine can be used to assess apoptosis. Apoptotic cells often exhibit changes in membrane permeability and chromatin condensation, which can be detected by alterations in quinacrine fluorescence. This protocol provides a general framework; optimization for specific cell types may be necessary.

Materials:

-

Cell suspension (control and treated cells)

-

This compound stock solution

-

Binding Buffer (e.g., Annexin V binding buffer)

-

Propidium Iodide (PI) or other viability dye

-

Flow cytometer with a blue laser (488 nm)

Protocol:

-

Cell Preparation:

-

Induce apoptosis in your target cells using the desired treatment. Include an untreated control.

-

Harvest both adherent and suspension cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

-

Staining:

-

To 100 µL of the cell suspension, add quinacrine to a final concentration of 1-5 µM.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

(Optional) Add a viability dye such as Propidium Iodide (PI) according to the manufacturer's protocol to distinguish between apoptotic and necrotic cells.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Data Acquisition and Analysis:

-

Analyze the samples on a flow cytometer. Use the FITC or an equivalent channel to detect quinacrine fluorescence.

-

Set up appropriate compensation controls if using multiple fluorochromes[1][7][8][9][10]. A single-stained quinacrine sample and a single-stained PI sample are necessary.

-

Analyze the data to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations. Early apoptotic cells may show increased quinacrine fluorescence due to chromatin condensation, while late apoptotic and necrotic cells will be permeable to PI.

-

DNA Quantification in Solution

This protocol outlines a method for quantifying DNA in a solution using the fluorescence enhancement of quinacrine upon intercalation.

Materials:

-

This compound stock solution (e.g., 100 µg/mL in water)

-

DNA standards of known concentrations (e.g., calf thymus DNA)

-

DNA samples of unknown concentration

-

Assay buffer (e.g., Tris-EDTA buffer, pH 7.5)

-

96-well black microplate

-

Fluorometric microplate reader

Protocol:

-

Preparation of DNA Standards:

-

Prepare a series of DNA standards by diluting a stock solution of known concentration in the assay buffer. A typical range would be from 0 to 10 µg/mL.

-

-

Preparation of Quinacrine Working Solution:

-

Dilute the quinacrine stock solution in the assay buffer to a final concentration of approximately 1 µg/mL. This concentration may need to be optimized for your specific instrument and assay conditions.

-

-

Assay Procedure:

-

In a 96-well black microplate, add 100 µL of each DNA standard and unknown DNA sample to separate wells. Include a blank well with only the assay buffer.

-

To each well, add 100 µL of the quinacrine working solution.

-

Incubate the plate for 5-10 minutes at room temperature, protected from light.

-

-

Measurement and Data Analysis:

-

Measure the fluorescence intensity in each well using a microplate reader with excitation set to ~436 nm and emission set to ~525 nm.

-

Subtract the fluorescence of the blank from all readings.

-

Create a standard curve by plotting the fluorescence intensity of the DNA standards against their known concentrations.

-

Determine the concentration of the unknown DNA samples by interpolating their fluorescence intensity on the standard curve. The assay should be validated for its linear range and sensitivity[11].

-

Signaling Pathways and Experimental Workflows

Quinacrine's interaction with DNA and other cellular components leads to the modulation of several key signaling pathways, making it a subject of interest in cancer research.

Inhibition of NF-κB Signaling

Quinacrine has been shown to suppress the activity of the transcription factor Nuclear Factor-kappa B (NF-κB)[1]. NF-κB is a critical regulator of genes involved in inflammation, immunity, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers. Quinacrine's inhibition of NF-κB can lead to the downregulation of anti-apoptotic proteins such as Bcl-xL, c-FLIP, and Mcl-1, thereby sensitizing cancer cells to apoptosis[4][12][13].

Activation of p53 Signaling

In addition to inhibiting NF-κB, quinacrine can activate the tumor suppressor protein p53[1][14]. p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Quinacrine-mediated activation of p53 can lead to the upregulation of pro-apoptotic proteins like Bax and the cell cycle inhibitor p21[3][12][15][16][17][18][19].

Experimental Workflow for Investigating Quinacrine's Effects

The following diagram illustrates a typical experimental workflow for studying the cellular effects of quinacrine.

References

- 1. 3 Guidelines For Setting Compensation Controls In Flow Cytometry Experiments - ExpertCytometry [expertcytometry.com]

- 2. selleckchem.com [selleckchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Inhibition of NF-κB Signaling by Quinacrine Is Cytotoxic to Human Colon Carcinoma Cell Lines and Is Synergistic in Combination with Tumor Necrosis Factor-related Apoptosis-inducing Ligand (TRAIL) or Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Compensation Controls | McGovern Medical School [med.uth.edu]

- 8. miltenyibiotec.com [miltenyibiotec.com]

- 9. Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. bio-rad.com [bio-rad.com]

- 12. Quinacrine has anticancer activity in breast cancer cells through inhibition of topoisomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of NF-kappaB signaling by quinacrine is cytotoxic to human colon carcinoma cell lines and is synergistic in combination with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) or oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Repurposing quinacrine for treatment-refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quinacrine-mediated autophagy and apoptosis in colon cancer cells is through a p53- and p21-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quinacrine upregulates p21/p27 independent of p53 through autophagy-mediated downregulation of p62-Skp2 axis in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Quinacrine-Induced Autophagy in Ovarian Cancer Triggers Cathepsin-L Mediated Lysosomal/Mitochondrial Membrane Permeabilization and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

Quinacrine Dihydrochloride: An In-depth Technical Guide for Studying Lysosomal Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinacrine dihydrochloride, a derivative of acridine, was historically developed as an antimalarial agent.[1][2] Beyond its therapeutic applications, it has emerged as a valuable tool in cell biology for the study of acidic organelles. Its inherent fluorescence and chemical properties make it a powerful probe for visualizing and investigating the function and dynamics of lysosomes.[3][4] This guide provides a comprehensive overview of the principles, applications, and methodologies for utilizing this compound in lysosomal research.

Core Principle: The Mechanism of Lysosomal Accumulation

Quinacrine is a weak base that is lipophilic, allowing it to readily permeate biological membranes in its neutral, uncharged state. The core of its utility in lysosomal studies lies in the "ion trapping" mechanism, driven by the significant pH gradient between the neutral cytosol (pH ~7.2) and the acidic lumen of the lysosome (pH ~4.5-5.5).[5]

-

Membrane Permeation: Uncharged quinacrine diffuses from the extracellular medium across the plasma membrane into the cytoplasm.

-

Entry into Lysosome: It then crosses the lysosomal membrane to enter the acidic interior.

-

Protonation and Trapping: Inside the lysosome, the low pH causes the quinacrine molecule to become protonated, acquiring a positive charge.

-

Accumulation: This charged form is hydrophilic and membrane-impermeant, effectively trapping it within the organelle.[6] This process is critically dependent on the vacuolar H+-ATPase (V-ATPase), the proton pump responsible for maintaining the acidic environment of the lysosome.[7] Inhibition of the V-ATPase with agents like bafilomycin A1 prevents the acidification of the lysosome and, consequently, blocks the accumulation of quinacrine.[4][6][7]

This accumulation leads to a high concentration of the molecule within lysosomes, where its fluorescence can be easily detected and analyzed.

References

- 1. The antimalarials quinacrine and chloroquine induce weak lysosomal storage of sulphated glycosaminoglycans in cell culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Evaluation of acridine orange, LysoTracker Red, and quinacrine as fluorescent probes for long-term tracking of acidic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinacrine is not a vital fluorescent probe for vesicular ATP storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sub-cellular sequestration of alkaline drugs in lysosomes: new insights for pharmaceutical development of lysosomal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Uptake Study in Lysosome-Enriched Fraction: Critical Involvement of Lysosomal Trapping in Quinacrine Uptake but Not Fluorescence-Labeled Verapamil Transport at Blood-Retinal Barrier [pubmed.ncbi.nlm.nih.gov]

- 7. Autophagic flux inhibition and lysosomogenesis ensuing cellular capture and retention of the cationic drug quinacrine in murine models - PMC [pmc.ncbi.nlm.nih.gov]

The Anticancer Potential of Quinacrine Dihydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinacrine dihydrochloride, a long-established antimalarial agent, is gaining significant attention for its potent anticancer properties. This technical guide provides a comprehensive overview of the mechanisms of action, quantitative efficacy, and experimental methodologies related to the use of quinacrine as a potential oncologic therapeutic. Through its multifaceted activity, including the modulation of key signaling pathways such as p53 and NF-κB, induction of apoptosis and autophagy, and infliction of DNA damage, quinacrine presents a promising candidate for further preclinical and clinical investigation. This document consolidates key findings and detailed protocols to facilitate ongoing research and drug development efforts in this area.

Introduction

The repurposing of existing drugs for new therapeutic indications offers a streamlined and cost-effective approach to pharmaceutical development. Quinacrine, a 9-aminoacridine derivative, has a well-established safety profile from its extensive use in treating malaria and other protozoal diseases. Emerging evidence now strongly supports its role as a multi-modal anticancer agent, demonstrating efficacy across a range of cancer types. This guide delves into the core mechanisms underpinning quinacrine's anticancer activity, presents quantitative data from pivotal studies, and provides detailed experimental protocols to aid in the replication and expansion of this research.

Mechanisms of Anticancer Activity

Quinacrine exerts its anticancer effects through a variety of mechanisms, often acting on multiple cellular processes simultaneously. This polypharmacological profile contributes to its broad-spectrum activity and its potential to overcome resistance to conventional chemotherapies.

Modulation of Key Signaling Pathways

2.1.1. p53 Pathway Activation

Quinacrine has been shown to activate the tumor suppressor protein p53, a critical regulator of cell cycle arrest and apoptosis. In some cancer cells, particularly renal cell carcinoma, where wild-type p53 is functionally inactive, quinacrine can restore its transcriptional activity. This reactivation is not typically associated with genotoxic stress but is instead linked to the suppression of NF-κB activity[1]. Once activated, p53 can induce the expression of downstream targets like p21, leading to cell cycle arrest, and pro-apoptotic proteins like Bax[2][3]. Studies in colon cancer have demonstrated that the cytotoxic effects of quinacrine are more pronounced in cells with functional p53 and p21, highlighting the importance of this pathway in mediating its anticancer activity[4].

2.1.2. NF-κB Pathway Inhibition

The transcription factor NF-κB is constitutively active in many cancers, promoting cell survival, proliferation, and inflammation. Quinacrine effectively suppresses NF-κB signaling[1][2][3]. Mechanistically, it can prevent the phosphorylation of IκB kinase (IKK), which is crucial for NF-κB activation[5]. By inhibiting NF-κB, quinacrine downregulates the expression of anti-apoptotic proteins such as Bcl-xL and c-FLIP, thereby sensitizing cancer cells to apoptosis[2][5][6]. This inhibition of a key pro-survival pathway is a central component of quinacrine's therapeutic potential.

Induction of Apoptosis

Quinacrine is a potent inducer of apoptosis in a dose-dependent manner in various cancer cell lines, including breast and colon cancer[2][6]. The apoptotic process is initiated through both intrinsic and extrinsic pathways. Evidence for the intrinsic pathway includes the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-xL, leading to mitochondrial dysfunction[2]. The cleavage of PARP, a hallmark of caspase-mediated apoptosis, is also consistently observed following quinacrine treatment[2][3].

Induction of Autophagy

In addition to apoptosis, quinacrine can induce autophagic cell death. In ovarian cancer cells, quinacrine promotes the accumulation of autophagosomes and enhances autophagic flux, partly by downregulating p62/SQSTM1[7][8]. This process appears to be particularly effective in chemoresistant cells. The induction of autophagy can be p53-independent in some contexts, such as in ovarian cancer[7][8]. In osteosarcoma, quinacrine-induced autophagy has been linked to the Dlg5/AKT pathway[9]. More recent studies in ovarian cancer have revealed that quinacrine upregulates cathepsin L, which promotes lysosomal membrane permeabilization, leading to the release of cathepsins into the cytosol and subsequent activation of the apoptotic cascade[10][11].

DNA Damage and Repair Inhibition

Quinacrine's planar acridine ring structure allows it to intercalate into DNA, which can lead to DNA damage. This has been demonstrated through the comet assay, which shows increased DNA fragmentation in cells treated with quinacrine[2]. Furthermore, quinacrine has been found to inhibit topoisomerase activity, an essential enzymatic function for DNA replication and repair[2]. By disrupting these fundamental processes, quinacrine can effectively halt the proliferation of rapidly dividing cancer cells.

Quantitative Data on Anticancer Efficacy

The in vitro and in vivo efficacy of quinacrine has been quantified in numerous studies. The following tables summarize key data points for easy comparison.

Table 1: In Vitro Cytotoxicity of Quinacrine (IC50 Values)

| Cancer Type | Cell Line | IC50 (µM) | Assay | Reference |

| Breast Cancer | MCF-7 | 4.5 | Clonogenic Survival | [12] |

| 7.5 | MTT Assay | [12] | ||

| MDA-MB-231 | 5.2 | Clonogenic Survival | [12] | |

| 8.5 | MTT Assay | [12] | ||

| Ovarian Cancer | OV2008 | ~2.5-4 | MTT Assay | [13] |

| C13 | ~2.5-4 | MTT Assay | [13] | |

| HeyA8 | ~2.5-4 | MTT Assay | [13] | |

| HeyA8MDR | ~2.5-4 | MTT Assay | [13] |

Note: IC50 values can vary depending on the assay and experimental conditions.

Table 2: Induction of Apoptosis by Quinacrine

| Cancer Type | Cell Line | Quinacrine Concentration (µM) | Apoptosis (%) | Method | Reference |

| Breast Cancer | MCF-10A-Tr | 15 | 15 | Flow Cytometry (Sub-G1) | [14] |

| MCF-7 | 15 | 14 | Flow Cytometry (PI) | [14] | |

| MDA-MB-231 | 20 | 16 | Flow Cytometry (PI) | [14] | |

| Non-Small Cell Lung Cancer | A549 | 20 | 43 | Flow Cytometry (Sub-G0/G1) | [15] |

Table 3: In Vivo Efficacy of Quinacrine

| Cancer Model | Treatment | Tumor Growth Inhibition | Reference |

| HCT116 p53-/- Xenograft | Quinacrine | Suppressed tumor growth | [16] |

| HeyA8MDR Ovarian Cancer Xenograft | Quinacrine | Reduced tumor weight and ascites | [10] |

| MHCC-97H Hepatocellular Carcinoma Xenograft | Quinacrine + Lenvatinib | Smaller tumor volume and weight compared to Lenvatinib alone | [17] |

Table 4: Clinical Trial Data

| Clinical Trial ID | Cancer Type | Phase | Drug Regimen | Key Findings | Reference |

| NCT00417274 | Androgen-Independent Prostate Cancer | II | Quinacrine 100 mg daily | Study completed, results available. 3 of 31 patients had serious adverse events. | [18][19][20][21][22] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for key experiments cited in the study of quinacrine's anticancer properties. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound for 24-72 hours. Include a vehicle control.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

-

Cell Lysis: Treat cells with quinacrine, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, Bax, Bcl-xL, cleaved PARP, or NF-κB p65 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Analysis by DAPI Staining

-

Cell Culture: Grow cells on coverslips in a 6-well plate.

-

Treatment: Treat cells with quinacrine for the desired time.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

DAPI Staining: Stain the cells with DAPI solution (300 nM in PBS) for 5 minutes in the dark.

-

Washing: Wash the cells with PBS.

-

Mounting and Visualization: Mount the coverslips on microscope slides and visualize the nuclear morphology using a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

Cell Cycle Analysis by Flow Cytometry

-

Cell Preparation: Treat cells with quinacrine, then harvest and wash them with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently, and store at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

NF-κB Luciferase Reporter Assay

-

Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Treatment: Treat the transfected cells with quinacrine, with or without an NF-κB activator (e.g., TNF-α).

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Soft Agar Colony Formation Assay

-

Base Agar Layer: Prepare a base layer of 0.5-0.6% agar in culture medium in 6-well plates and allow it to solidify.

-

Cell Suspension: Suspend cells in a top layer of 0.3-0.4% agar in culture medium.

-

Plating: Plate the cell-agar suspension on top of the base layer.

-

Treatment: Add quinacrine to the medium overlaid on the top agar layer.

-

Incubation: Incubate the plates at 37°C for 2-3 weeks, feeding the cells with fresh medium containing quinacrine every 3-4 days.

-

Staining and Counting: Stain the colonies with crystal violet and count them using a microscope.

Comet Assay (Single-Cell Gel Electrophoresis)

-

Cell Preparation: Prepare a single-cell suspension from quinacrine-treated and control cells.

-

Embedding: Mix the cells with low-melting-point agarose and spread the mixture on a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Perform electrophoresis at a low voltage.

-

Staining: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualization and Analysis: Visualize the "comets" using a fluorescence microscope and quantify the DNA damage (comet tail length and intensity) using image analysis software.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of complex biological processes and experimental designs are invaluable for comprehension and communication. The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways affected by quinacrine and a typical experimental workflow.

Signaling Pathways

Caption: Quinacrine activates the p53 pathway and induces apoptosis.

Caption: Quinacrine inhibits the NF-κB pro-survival pathway.

Caption: Quinacrine induces autophagic cell death.

Experimental Workflow

Caption: A typical workflow for in vitro evaluation of quinacrine.

Conclusion

This compound exhibits significant anticancer properties through a multi-pronged attack on cancer cell biology. Its ability to concurrently activate p53, inhibit NF-κB, induce both apoptosis and autophagy, and cause DNA damage makes it a compelling candidate for further development, both as a monotherapy and in combination with existing cancer treatments. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community to build upon the existing knowledge and accelerate the translation of these promising preclinical findings into clinical applications. Further research is warranted to fully elucidate its complex mechanisms of action and to identify patient populations most likely to benefit from this repurposed therapeutic.

References

- 1. pnas.org [pnas.org]

- 2. Quinacrine has anticancer activity in breast cancer cells through inhibition of topoisomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quinacrine-mediated autophagy and apoptosis in colon cancer cells is through a p53- and p21-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of NF-κB Signaling by Quinacrine Is Cytotoxic to Human Colon Carcinoma Cell Lines and Is Synergistic in Combination with Tumor Necrosis Factor-related Apoptosis-inducing Ligand (TRAIL) or Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of NF-kappaB signaling by quinacrine is cytotoxic to human colon carcinoma cell lines and is synergistic in combination with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) or oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 8. oncotarget.com [oncotarget.com]

- 9. Quinacrine induces autophagy via the Dlg5/AKT pathway to inhibit osteosarcoma cell proliferation and suppresses migration and invasion through the Dlg5/Girdin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinacrine-Induced Autophagy in Ovarian Cancer Triggers Cathepsin-L Mediated Lysosomal/Mitochondrial Membrane Permeabilization and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinacrine-Induced Autophagy in Ovarian Cancer Triggers Cathepsin-L Mediated Lysosomal/Mitochondrial Membrane Permeabilization and Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. artscimedia.case.edu [artscimedia.case.edu]

- 15. millerlaboratory.org [millerlaboratory.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Quinacrine Inhibits Hepatocellular Carcinoma Growth and Enhances the Anti-HCC Effects of Lenvatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Quinacrine Treatment in Patients With Androgen-Independent Prostate Cancer [meddatax.com]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. go.drugbank.com [go.drugbank.com]

- 22. ClinicalTrials.gov [clinicaltrials.gov]

Quinacrine Dihydrochloride: A Potent Inhibitor of NF-κB Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinacrine dihydrochloride, a derivative of 9-aminoacridine historically used as an antimalarial agent, has emerged as a significant inhibitor of the nuclear factor kappa B (NF-κB) signaling pathway.[1][2] This technical guide provides a comprehensive overview of the mechanisms underlying quinacrine's inhibitory effects on NF-κB, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling cascades and experimental workflows. The information compiled herein is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of quinacrine as an anti-inflammatory and anti-cancer agent.

Introduction to NF-κB Signaling

The NF-κB family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[3][4] In unstimulated cells, NF-κB dimers, most commonly the p65/p50 heterodimer, are sequestered in the cytoplasm in an inactive state through their association with inhibitory proteins known as inhibitors of κB (IκB).[5] Upon stimulation by various signals, such as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1), the IκB kinase (IKK) complex is activated.[4][6] The IKK complex then phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[5] This event unmasks the nuclear localization signal (NLS) on the NF-κB subunits, allowing their translocation into the nucleus.[7] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter or enhancer regions of target genes, thereby activating their transcription.[8] Constitutive activation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases and various types of cancer, making it a critical target for therapeutic intervention.[4][9]

Mechanism of Action of this compound

This compound exerts its inhibitory effects on the NF-κB signaling pathway through a multi-faceted mechanism, targeting several key steps in the activation cascade.

Inhibition of IKK Activity and IκBα Degradation

Studies have shown that quinacrine can decrease the cellular levels of phosphorylated IKKα/β, the active form of the IKK complex.[1] By inhibiting IKK activity, quinacrine prevents the phosphorylation of IκBα.[1] This, in turn, blocks the subsequent degradation of IκBα, leading to the continued sequestration of NF-κB in the cytoplasm.[4]

Blockade of p65 Nuclear Translocation and DNA Binding

Even in instances where some IκBα degradation may occur, quinacrine has been demonstrated to interfere with the nuclear translocation of the p65 subunit of NF-κB.[4] Furthermore, chromatin immunoprecipitation (ChIP) assays have revealed that quinacrine can prevent the binding of p65 to the promoter regions of NF-κB target genes, such as ICAM-1.[4] This direct inhibition of DNA binding represents a crucial downstream mechanism of NF-κB pathway suppression.

The following diagram illustrates the canonical NF-κB signaling pathway and the points of inhibition by this compound.

Quantitative Data on Quinacrine's Inhibitory Activity

The efficacy of quinacrine as an NF-κB inhibitor has been quantified in various studies, primarily using cancer cell lines. The following tables summarize key quantitative findings.

Table 1: Cytotoxicity of Quinacrine in Human Colon Carcinoma Cell Lines

| Cell Line | Constitutive NF-κB Activity | Quinacrine IC₅₀ (µM) after 2h |

| HT29 | High | 1 |

| RKO | High | 5 |

| GC3/c1 | Moderate | N/A |

| HCT8 | Negligible | >20 |

Data sourced from Jani et al. (2010)[1]

Table 2: Effect of Quinacrine on NF-κB-Dependent Gene Expression

| Cell Line | Treatment | Target Gene | Fold Change in Expression |

| RKO | Quinacrine (5 µM, 2h) | c-FLIP | Decrease |

| RKO | Quinacrine (5 µM, 2h) | Mcl-1 | Decrease |

| HT29 | Quinacrine (1 µM, 2h) | c-FLIP | Decrease |

| HT29 | Quinacrine (1 µM, 2h) | Mcl-1 | Decrease |

Data sourced from Jani et al. (2010)[1]

Table 3: Inhibition of NF-κB-Driven Luciferase Activity by Quinacrine

| Cell Line | Quinacrine Concentration (µM) | Inhibition of Luciferase Activity |

| A549 | 10 | Significant |

| H1975 | 10 | Significant |

Data sourced from a study on non-small cell lung cancer[10]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of quinacrine on NF-κB signaling.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is used to determine the levels of total and phosphorylated proteins in the NF-κB pathway.

Materials:

-

Radioimmunoprecipitation assay (RIPA) lysis buffer (with protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

Polyvinylidene difluoride (PVDF) membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-IKKα/β, anti-IKK, anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

Procedure:

-

Cell Lysis: Treat cells with quinacrine at desired concentrations and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer.[1]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 50 µg) onto an SDS-PAGE gel and separate by electrophoresis.[1]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using ECL detection reagents and an imaging system.[4]

The following diagram outlines the workflow for Western blot analysis.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

-

Cells transiently or stably transfected with an NF-κB-dependent luciferase reporter plasmid

-

Dual-luciferase reporter assay system (e.g., Promega)

-

Luminometer

Procedure:

-

Transfection: Transfect cells with an NF-κB-responsive luciferase reporter construct.[8] A co-transfection with a Renilla luciferase vector can be used for normalization.[11]

-

Cell Treatment: Treat the transfected cells with quinacrine for the desired duration, followed by stimulation with an NF-κB activator (e.g., TNF-α) if necessary.[1]

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.

-

Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the firefly luciferase activity using a luminometer.[12]

-

Normalization: If a co-reporter was used, add the Stop & Glo® reagent and measure the Renilla luciferase activity for normalization.[12]

-

Data Analysis: Express the results as a fold change in relative luciferase units (RLU).[1]

The following diagram illustrates the workflow for the NF-κB luciferase reporter assay.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA binding activity of NF-κB.

Materials:

-

Nuclear extraction kit

-

Biotin- or radio-labeled oligonucleotide probe containing the NF-κB consensus binding site

-

Poly(dI-dC)

-

Binding buffer

-

Native polyacrylamide gel

-

Chemiluminescent or autoradiography detection system

Procedure:

-

Nuclear Extract Preparation: Treat cells with quinacrine and/or an NF-κB activator. Isolate nuclear proteins using a nuclear extraction kit.[13]

-

Binding Reaction: Incubate the nuclear extracts with the labeled NF-κB probe in the presence of poly(dI-dC) and binding buffer.[14]

-

Gel Electrophoresis: Separate the protein-DNA complexes on a native polyacrylamide gel.

-

Detection: Transfer the complexes to a membrane and detect the labeled probe using a chemiluminescent system (for biotin) or expose the gel to X-ray film (for radio-labeled probes).[15] For supershift assays, an antibody specific to an NF-κB subunit (e.g., p65) is added to the binding reaction, resulting in a further shift of the protein-DNA complex.[16]

The following diagram shows the logical relationship in an EMSA experiment.

Conclusion

This compound is a potent inhibitor of the NF-κB signaling pathway, acting at multiple levels to suppress its activation and downstream transcriptional activity. The data and protocols presented in this guide highlight its potential as a lead compound for the development of novel therapeutics for a range of diseases characterized by aberrant NF-κB activation. Further research into the precise molecular interactions and in vivo efficacy of quinacrine and its analogs is warranted to fully realize its therapeutic promise.

References

- 1. Inhibition of NF-κB Signaling by Quinacrine Is Cytotoxic to Human Colon Carcinoma Cell Lines and Is Synergistic in Combination with Tumor Necrosis Factor-related Apoptosis-inducing Ligand (TRAIL) or Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinacrine has anticancer activity in breast cancer cells through inhibition of topoisomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Quinacrine Inhibits ICAM-1 Transcription by Blocking DNA Binding of the NF-κB Subunit p65 and Sensitizes Human Lung Adenocarcinoma A549 Cells to TNF-α and the Fas Ligand [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of p65 Nuclear Translocation by Baicalein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of NF-kappaB signaling by quinacrine is cytotoxic to human colon carcinoma cell lines and is synergistic in combination with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) or oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 13. Detection of NF-κB activity in skeletal muscle cells by electrophoretic mobility shift analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Anti-inflammatory Profile of Quinacrine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinacrine, a compound historically utilized for its antimalarial properties, has garnered significant attention for its potent anti-inflammatory effects. This technical guide provides an in-depth analysis of the mechanisms of action, key experimental data, and relevant biological pathways associated with quinacrine dihydrochloride's anti-inflammatory activity. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering insights into the therapeutic potential of quinacrine in inflammatory diseases.

Introduction

Quinacrine is a synthetic acridine derivative that has been used for the treatment of various conditions, including malaria, giardiasis, and certain autoimmune diseases like lupus erythematosus and rheumatoid arthritis.[1][2] Its therapeutic versatility stems from its ability to modulate multiple biological pathways, with its anti-inflammatory properties being a key area of investigation. This guide will explore the core mechanisms underlying these effects, supported by quantitative data from preclinical studies.

Mechanisms of Anti-inflammatory Action

Quinacrine exerts its anti-inflammatory effects through several key mechanisms:

-

Inhibition of Phospholipase A2 (PLA2): PLA2 is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from cell membranes. Arachidonic acid is a precursor to pro-inflammatory mediators such as prostaglandins and leukotrienes. Quinacrine has been shown to inhibit PLA2 activity, thereby reducing the production of these inflammatory molecules.[1][3]

-

Modulation of the NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Quinacrine has been demonstrated to suppress the activation of NF-κB, leading to a downstream reduction in the expression of these inflammatory mediators.[1][4]

-

Reduction of Pro-inflammatory Cytokines: Quinacrine has been shown to decrease the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1][5] This reduction in cytokine levels contributes significantly to its overall anti-inflammatory effect.

-

Induction of Apoptosis in Inflammatory Cells: Quinacrine can induce programmed cell death (apoptosis) in inflammatory cells, such as macrophages.[1] This mechanism helps to resolve inflammation by eliminating activated immune cells from the site of inflammation.

-

Downregulation of Inducible Nitric Oxide Synthase (iNOS): iNOS is an enzyme that produces nitric oxide (NO), a molecule that plays a complex role in inflammation. In chronic inflammation, excessive NO production can be detrimental. Quinacrine has been shown to downregulate the expression of iNOS in murine macrophages.[1]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of quinacrine has been quantified in various preclinical models. The following tables summarize key findings from in vivo and in vitro studies.

Table 1: In Vivo Efficacy of Quinacrine in Mouse Models of Colitis

| Model | Treatment Group | Dose | Outcome Measure | Result | Citation |

| DSS-Induced Colitis | No Quinacrine | - | Histology Score (Day 14) | 26.2 ± 1.7 | [1] |

| Quinacrine | 10 mg/kg | Histology Score (Day 14) | 16.5 ± 3.0 | [1] | |

| Quinacrine | 50 mg/kg | Histology Score (Day 14) | 13.1 ± 2.6 | [1] | |

| No Quinacrine | - | Histology Score (Day 17) | 27.11 ± 1.6 | [1] | |

| Quinacrine | 50 mg/kg | Histology Score (Day 17) | 9.9 ± 2.2 | ||

| No Quinacrine | - | Colon Length (cm, Day 14) | 7.0 ± 0.2 | [1] | |

| Quinacrine | 10 mg/kg | Colon Length (cm, Day 14) | 8.4 ± 0.3 | [1] | |

| Quinacrine | 50 mg/kg | Colon Length (cm, Day 14) | 8.6 ± 0.3 | [1] | |

| Oxazolone-Induced Colitis | No Quinacrine (5/5 group) | - | Inflammation Score | 20.8 ± 3.4 | [6] |

| Quinacrine (5/5 group) | 10 mg/kg | Inflammation Score | 5.3 ± 1.7 | ||

| Quinacrine (5/5 group) | 50 mg/kg | Inflammation Score | 5.4 ± 1.6 | ||

| No Quinacrine (5/10 group) | - | Inflammation Score | 28.5 ± 5.6 | [6] | |

| Quinacrine (5/10 group) | 10 mg/kg | Inflammation Score | 8.1 ± 1.5 | ||

| Quinacrine (5/10 group) | 50 mg/kg | Inflammation Score | 2.7 ± 0.7 | [3] |

Table 2: In Vitro Effects of Quinacrine on Inflammatory Markers

| Cell Line | Treatment | Concentration | Outcome Measure | Result | Citation |

| ANA-1 Murine Macrophages | Quinacrine pre-incubation followed by IFN-γ stimulation | 100 µg/ml | iNOS Expression | Attenuated induction for up to 24 hours | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model is widely used to induce an acute colitis that mimics aspects of human ulcerative colitis.

-

Animal Model: C57BL/6 mice are typically used.

-

Induction of Colitis: Mice are administered 2% (w/v) DSS (molecular weight 36,000-50,000) in their drinking water ad libitum for 7 days.[1][7]

-

Quinacrine Administration: Following the 7-day DSS induction period, the DSS-containing water is replaced with regular drinking water containing quinacrine at the desired concentrations (e.g., 10 mg/kg and 50 mg/kg equivalents).[1][3]

-

Monitoring and Endpoint Analysis:

-

Clinical Disease Index (CDI): Mice are monitored daily for weight loss, stool consistency, and the presence of blood in the stool.

-

Histological Analysis: At the end of the study period (e.g., day 14 or 17), mice are euthanized, and the colons are removed. The colon length is measured, and sections are fixed in formalin, embedded in paraffin, and stained with hematoxylin and eosin (H&E) for histological scoring of inflammation and tissue damage.[1]

-

Immunohistochemistry (IHC): Colon sections can be stained for inflammatory markers such as Cox-2 and iNOS.[1]

-

Oxazolone-Induced Colitis in Mice

This model induces a Th2-mediated colitis that shares features with human ulcerative colitis.

-

Animal Model: BALB/c mice are commonly used.

-

Sensitization: On day 0, mice are sensitized by applying a 3% oxazolone solution in 100% ethanol to a shaved area of the abdominal skin.[8]

-

Induction of Colitis: On day 7, mice are lightly anesthetized, and a 1% oxazolone solution in 50% ethanol is administered intrarectally via a catheter.[8]

-

Quinacrine Administration: Quinacrine is administered to the mice, typically through their drinking water, at specified doses.[3]

-

Endpoint Analysis: Similar to the DSS model, endpoints include clinical scoring, colon length measurement, and histological analysis of inflammation.[3]

In Vitro iNOS Expression Assay

This assay assesses the effect of quinacrine on the induction of iNOS in macrophages.

-

Cell Line: ANA-1 murine macrophage cells are used.[1]

-

Cell Culture: Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Treatment:

-

Western Blot Analysis:

-

At various time points (e.g., up to 24 hours) after stimulation, cells are lysed, and total protein is extracted.

-

Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for iNOS.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using a chemiluminescence detection reagent. GAPDH or β-actin is used as a loading control.[1]

-

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by quinacrine and a typical experimental workflow.

Caption: Experimental workflow for in vivo and in vitro studies.

References

- 1. Repurposing the anti-malarial drug, quinacrine: new anti-colitis properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. oncotarget.com [oncotarget.com]

- 4. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]

- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 6. youtube.com [youtube.com]

- 7. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

Quinacrine Dihydrochloride: An In-depth Technical Guide on its Antiparasitic Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinacrine dihydrochloride, a synthetic acridine derivative, has a long history as an effective antiparasitic agent, initially deployed as an antimalarial. While its use for malaria has been largely superseded, it remains a critical tool in the treatment of giardiasis, particularly in refractory cases. Emerging research continues to unveil its broader potential against a spectrum of protozoan parasites. This technical guide provides a comprehensive overview of quinacrine's core antiparasitic activities, detailing its mechanisms of action, summarizing quantitative efficacy data, and providing established experimental protocols for its evaluation. The guide is intended to serve as a resource for researchers and drug development professionals investigating novel antiparasitic therapies.

Introduction

Quinacrine, chemically known as N'-(6-chloro-2-methoxyacridin-9-yl)-N,N-diethylpentane-1,4-diamine, was a frontline antimalarial drug during World War II.[1] Its utility has since expanded to the treatment of other protozoal infections, most notably giardiasis.[2][3][4][5] Beyond its antiparasitic effects, quinacrine has demonstrated a range of biological activities, including anti-inflammatory and anticancer properties, underscoring its multifaceted pharmacological profile.[6][7] This document focuses on its established and emerging roles as an antiparasitic agent, providing a technical foundation for further research and development.

Mechanisms of Antiparasitic Action

The antiparasitic activity of quinacrine is pleiotropic, involving multiple molecular targets within the parasite. The primary mechanisms are believed to be:

-

DNA Intercalation and Inhibition of Nucleic Acid Synthesis: Quinacrine's planar acridine ring structure allows it to intercalate between the base pairs of DNA.[2][8] This interaction is thought to interfere with DNA replication and transcription by inhibiting the function of DNA and RNA polymerases, thereby halting parasite proliferation.[9][10]

-

Inhibition of Phospholipase A2 (PLA2): Quinacrine is a known inhibitor of phospholipase A2, an enzyme crucial for membrane metabolism and signaling in parasites.[11][12] By inhibiting PLA2, quinacrine disrupts membrane integrity and interferes with signaling pathways that are dependent on arachidonic acid metabolism.[11] This mechanism is particularly relevant in Plasmodium falciparum.

-

Inhibition of Topoisomerases: There is evidence to suggest that quinacrine acts as a topoisomerase inhibitor. Topoisomerases are essential for managing DNA topology during replication and transcription. By inhibiting these enzymes, quinacrine can induce DNA damage and trigger apoptosis in parasitic cells.

-

Induction of Apoptosis: Quinacrine has been shown to induce programmed cell death (apoptosis) in various cell types, including parasites. This is likely a downstream consequence of DNA damage and cellular stress caused by its other mechanisms of action. The apoptotic cascade in parasites involves mitochondrial dysregulation and the activation of cysteine proteases.[1][11][13]

Quantitative Data on Antiparasitic Efficacy

The in vitro efficacy of quinacrine has been evaluated against a range of protozoan parasites. The following tables summarize the reported 50% inhibitory concentration (IC50) values. It is important to note that these values can vary depending on the parasite strain, culture conditions, and assay methodology.

| Parasite Species | Strain | IC50 (nM) | Reference |

| Plasmodium falciparum | 3D7 (chloroquine-sensitive) | 1.8 - 4.2 | [8] |

| Plasmodium falciparum | K1 (chloroquine-resistant) | 2.5 - 6.3 | [8] |

| Plasmodium falciparum | Indian Field Isolates (MZR-I to IV) | 208.2 - 242.1 | [8] |

Table 1: In Vitro Efficacy of Quinacrine Against Plasmodium falciparum

| Parasite Species | IC50 / MIC (µM) | Notes | Reference |

| Giardia lamblia | Not explicitly stated in µM, but activity is comparable to metronidazole. | MIC is the Minimum Inhibitory Concentration. | [14] |

| Trichomonas vaginalis | Moderate activity reported. | Specific IC50 values not provided in the abstract. | [15] |

| Leishmania species | Moderate activity reported. | Specific IC50 values vary depending on the species. | [16] |

Table 2: In Vitro Efficacy of Quinacrine Against Other Protozoan Parasites

Note: Data for Cryptosporidium parvum is notably absent in the reviewed literature, representing a significant gap in our understanding of quinacrine's antiparasitic spectrum.

Experimental Protocols

In Vitro Drug Susceptibility Assay for Plasmodium falciparum (SYBR Green I-based Method)

This method is a widely used, fluorescence-based assay to determine the IC50 of antimalarial compounds.[17][18]

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and human serum or Albumax)

-

Human erythrocytes

-

This compound stock solution

-

96-well microtiter plates

-

SYBR Green I nucleic acid stain

-

Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

-

Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)

Procedure:

-

Drug Plate Preparation: Prepare serial dilutions of quinacrine in complete culture medium in a 96-well plate. Include drug-free wells as negative controls and wells with a known antimalarial as a positive control.

-

Parasite Culture Preparation: Adjust the synchronized ring-stage parasite culture to the desired parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%) with fresh human erythrocytes and complete culture medium.

-

Incubation: Add the parasite suspension to each well of the drug plate. Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

-

Lysis and Staining: After incubation, add lysis buffer containing SYBR Green I to each well. Incubate in the dark at room temperature for 1 hour to lyse the erythrocytes and stain the parasite DNA.

-

Fluorescence Measurement: Read the fluorescence intensity of each well using a fluorescence plate reader.

-

Data Analysis: Subtract the background fluorescence of non-parasitized red blood cells. Plot the fluorescence intensity against the drug concentration and calculate the IC50 value using a non-linear regression model.

In Vitro Susceptibility Assay for Giardia lamblia

This protocol is adapted from general methods for assessing the viability of G. lamblia trophozoites in the presence of antimicrobial agents.[14]

Materials:

-

Axenic culture of G. lamblia trophozoites

-

TYI-S-33 medium supplemented with bovine bile and serum

-

This compound stock solution

-

Flat-bottom 96-well microtiter plates

-

Inverted microscope

Procedure:

-

Drug Plate Preparation: Prepare serial dilutions of quinacrine in TYI-S-33 medium in a 96-well plate. Include drug-free wells as controls.

-

Inoculation: Inoculate each well with a defined number of G. lamblia trophozoites.

-

Incubation: Incubate the plates anaerobically at 37°C for 48 hours.

-

Viability Assessment: Assess the viability of the trophozoites in each well. This can be done by:

-

Microscopic Examination: Counting the number of motile trophozoites.

-

Dye Exclusion: Using a viability stain such as trypan blue.

-

Metabolic Assays: Using reagents like resazurin or MTT to measure metabolic activity.

-

-

Data Analysis: Determine the concentration of quinacrine that inhibits parasite growth or viability by 50% (IC50 or EC50) by plotting the percentage of viable parasites against the drug concentration.

Quinacrine-Induced Apoptosis Assay in Parasites

This is a general workflow to assess apoptosis in protozoan parasites treated with quinacrine, which can be adapted for specific species.

Materials:

-

Parasite culture

-

This compound

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

Flow cytometer

-

Fluorescence microscope

-

DNA fragmentation analysis kit (e.g., TUNEL assay)

Procedure:

-

Treatment: Treat the parasite culture with varying concentrations of quinacrine for a defined period (e.g., 24-48 hours). Include an untreated control.

-

Annexin V/PI Staining:

-

Harvest the parasites and wash them with a suitable buffer.

-

Resuspend the parasites in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

-

Microscopic Examination:

-

Observe the stained cells under a fluorescence microscope to visualize the localization of the stains.

-

Look for morphological changes associated with apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation (using a DNA stain like DAPI).

-

-

DNA Fragmentation Analysis (TUNEL Assay):

-

Fix and permeabilize the treated and control parasites.

-

Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions to detect DNA fragmentation.

-

Analyze the cells by flow cytometry or fluorescence microscopy.

-

Signaling Pathways and Visualizations

Inhibition of Phospholipase A2 (PLA2) Signaling

Quinacrine's inhibition of PLA2 disrupts a critical signaling pathway in parasites like Plasmodium falciparum. PLA2 hydrolyzes membrane phospholipids to release arachidonic acid, a precursor for the synthesis of eicosanoids, which are involved in various cellular processes, including inflammation and cell signaling.[14]

DNA Damage and Apoptosis Induction Pathway

Quinacrine's ability to intercalate DNA and potentially inhibit topoisomerases leads to DNA damage, which can trigger an apoptotic cascade in parasites.

Experimental Workflow for In Vitro Drug Susceptibility Testing

The following diagram illustrates a generalized workflow for determining the IC50 of quinacrine against a protozoan parasite in vitro.

Conclusion and Future Directions

This compound remains a valuable antiparasitic agent with a complex and multifaceted mechanism of action. Its efficacy against Giardia lamblia, particularly in cases of nitroimidazole resistance, highlights its clinical importance. The quantitative data, while variable, consistently demonstrate potent activity against Plasmodium falciparum and other protozoa. The provided experimental protocols offer a foundation for standardized in vitro evaluation of quinacrine and its analogs.

Future research should focus on several key areas:

-

Elucidation of Resistance Mechanisms: Understanding how parasites develop resistance to quinacrine is crucial for its continued effective use.

-

Activity against Cryptosporidium: The significant gap in knowledge regarding quinacrine's efficacy against Cryptosporidium parvum warrants investigation, given the limited treatment options for cryptosporidiosis.

-

Synergistic Combinations: Exploring the synergistic potential of quinacrine with other antiparasitic drugs could lead to more effective and resistance-breaking combination therapies.

-

Detailed Signaling Pathway Analysis: Further research is needed to fully delineate the specific signaling pathways in different parasites that are modulated by quinacrine, which could reveal novel drug targets.

By addressing these research questions, the full potential of quinacrine and its derivatives as broad-spectrum antiparasitic agents can be realized, offering new avenues for the treatment of parasitic diseases.

References

- 1. Quinacrine causes apoptosis in human cancer cell lines through caspase-mediated pathway and regulation of small-GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trichomonas vaginalis Induces Production of Proinflammatory Cytokines in Mouse Macrophages Through Activation of MAPK and NF-κB Pathways Partially Mediated by TLR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of quantitative real-time reverse transcription-PCR in assessing drug efficacy against the intracellular pathogen Cryptosporidium parvum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peerj.com [peerj.com]

- 5. biochem218.stanford.edu [biochem218.stanford.edu]

- 6. researchgate.net [researchgate.net]

- 7. GiardiaDB and TrichDB: integrated genomic resources for the eukaryotic protist pathogens Giardia lamblia and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. microbialcell.com [microbialcell.com]

- 10. Activities of Dicationic Compounds against Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A programmed cell death pathway in the malaria parasite Plasmodium falciparum has general features of mammalian apoptosis but is mediated by clan CA cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 13. researchgate.net [researchgate.net]

- 14. Phospholipases A and Lysophospholipases in protozoan parasites - PMC [pmc.ncbi.nlm.nih.gov]